Cas no 93467-43-7 (7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclopentane-4-one)

7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclopentane-4-one Chemical and Physical Properties
Names and Identifiers
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- Spiro[2H-1-benzopyran-2,1'-cyclopentan]-4(3H)-one, 7-methyl-
- 7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclopentane-4-one
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- MDL: MFCD30499670
- Inchi: 1S/C14H16O2/c1-10-4-5-11-12(15)9-14(6-2-3-7-14)16-13(11)8-10/h4-5,8H,2-3,6-7,9H2,1H3
- InChI Key: QTRCXGNURAYZKI-UHFFFAOYSA-N
- SMILES: C12(CCCC1)OC1=CC(C)=CC=C1C(=O)C2
7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclopentane-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-338201-5.0g |
7-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one |
93467-43-7 | 5.0g |
$3189.0 | 2023-02-23 | ||
Enamine | EN300-338201-0.05g |
7-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one |
93467-43-7 | 0.05g |
$924.0 | 2023-09-03 | ||
Enamine | EN300-338201-1.0g |
7-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one |
93467-43-7 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058456-1g |
7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one |
93467-43-7 | 95% | 1g |
¥5481.0 | 2024-04-17 | |
Enamine | EN300-338201-0.1g |
7-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one |
93467-43-7 | 0.1g |
$968.0 | 2023-09-03 | ||
Enamine | EN300-338201-0.25g |
7-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one |
93467-43-7 | 0.25g |
$1012.0 | 2023-09-03 | ||
Enamine | EN300-338201-5g |
7-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one |
93467-43-7 | 5g |
$3189.0 | 2023-09-03 | ||
Enamine | EN300-338201-10.0g |
7-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one |
93467-43-7 | 10.0g |
$4729.0 | 2023-02-23 | ||
Enamine | EN300-338201-1g |
7-methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one |
93467-43-7 | 1g |
$1100.0 | 2023-09-03 | ||
Ambeed | A1099505-1g |
7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one |
93467-43-7 | 95% | 1g |
$798.0 | 2024-08-02 |
7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclopentane-4-one Related Literature
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
Additional information on 7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclopentane-4-one
Research Brief on 7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclopentane-4-one (CAS: 93467-43-7): Recent Advances and Applications
The compound 7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclopentane-4-one (CAS: 93467-43-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic derivative, characterized by its unique benzopyran-cyclopentane fused structure, exhibits promising biological activities, making it a subject of interest for drug discovery and development. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and anti-inflammatory applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a modulator of gamma-aminobutyric acid (GABA) receptors. The research demonstrated that 7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclopentane-4-one exhibits selective binding affinity to GABAA receptor subtypes, suggesting its potential as a lead compound for developing anxiolytic and anticonvulsant drugs. The study utilized molecular docking simulations and in vitro electrophysiological assays to validate its mechanism of action, revealing a unique binding mode distinct from classical benzodiazepines.
In parallel research, the compound's anti-inflammatory properties were explored in a 2024 paper in Bioorganic & Medicinal Chemistry Letters. The study highlighted its ability to inhibit nuclear factor-kappa B (NF-κB) signaling pathways, with particular efficacy in reducing pro-inflammatory cytokine production in macrophage cells. Structure-activity relationship (SAR) studies identified the spirocyclic core and the 7-methyl group as critical for maintaining this biological activity, providing valuable insights for further structural optimization.
Synthetic methodologies for 7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclopentane-4-one have also seen advancements. A recent publication in Organic Process Research & Development (2024) described an improved asymmetric synthesis route with enhanced yield (78%) and enantiomeric excess (98%). The new protocol employs a chiral phosphoric acid catalyst in the key spirocyclization step, addressing previous challenges in stereocontrol and scalability that limited broader application of this compound class.
Pharmacokinetic studies have provided crucial data on the compound's drug-like properties. Research conducted at multiple academic and industrial laboratories indicates favorable metabolic stability in human liver microsomes (t1/2 > 120 min) and moderate blood-brain barrier permeability (Papp = 8.7 × 10-6 cm/s in MDCK-MDR1 assays). These characteristics, combined with low cytotoxicity (CC50 > 100 μM in HepG2 cells), position 93467-43-7 as a promising candidate for further preclinical development.
Emerging applications extend beyond traditional small-molecule therapeutics. A 2024 Nature Communications paper reported the compound's utility in chemical biology as a photoaffinity probe for target identification. The researchers incorporated an alkyne handle at the 4-position of the benzopyran ring, enabling click chemistry conjugation with reporter tags. This approach successfully identified several previously unknown protein targets in neuronal cells, expanding our understanding of the compound's polypharmacology.
Looking forward, several pharmaceutical companies have included 7-methyl-3,4-dihydrospiro1-benzopyran-2,1'-cyclopentane-4-one derivatives in their discovery pipelines. Current patent analyses (2023-2024) reveal applications ranging from neuropathic pain management to neurodegenerative disease modification. The compound's versatility as a molecular scaffold continues to drive innovation, with computational fragment-based drug design approaches now being employed to explore its three-dimensional pharmacophore space more comprehensively.
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